molecular formula C18H16N6O2S B2820661 N-(2-cyanophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887348-51-8

N-(2-cyanophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2820661
CAS No.: 887348-51-8
M. Wt: 380.43
InChI Key: LOFZEJWGFIJLGH-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C18H16N6O2S and its molecular weight is 380.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of ligands and metal ion complexes derived from tetrazole-triazole compounds have been explored. These complexes, such as those with gold (III) and nickel (II), have been investigated for their anti-cancer activities against breast cancer cell lines, demonstrating the potential utility of tetrazole-containing compounds in developing therapeutic agents (Ghani & Alabdali, 2022).

Photodynamic Therapy

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized, showing high singlet oxygen quantum yields. Such properties make these compounds promising for photodynamic therapy applications, indicating the relevance of sulfonamide and tetrazole moieties in the synthesis of photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antidotes to Cyanide Intoxication

  • Research on sulfur donors as antidotes for cyanide intoxication has involved the synthesis of compounds to enhance the conversion of cyanide to thiocyanate. This showcases the potential application of sulfur-containing compounds in medical countermeasures against poisoning (Baskin et al., 1999).

Anticonvulsant Agents

  • Heterocyclic compounds incorporating a sulfonamide moiety have been synthesized and evaluated for their anticonvulsant activities. Some of these compounds showed significant protection against convulsions, highlighting the therapeutic potential of incorporating sulfonamide groups into drug design (Farag et al., 2012).

Antimicrobial Activity

  • The synthesis of thiazolidinone, thiazoline, and thiophene derivatives from key intermediates has been reported, with some compounds exhibiting promising antimicrobial activities. This research demonstrates the utility of incorporating sulfonamide and related moieties for the development of new antimicrobial agents (Gouda et al., 2010).

Properties

IUPAC Name

N-(2-cyanophenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O2S/c1-12(17(25)20-16-6-4-3-5-13(16)11-19)27-18-21-22-23-24(18)14-7-9-15(26-2)10-8-14/h3-10,12H,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFZEJWGFIJLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C#N)SC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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